molecular formula C17H17ClN4O2 B2742249 (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1239483-38-5

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B2742249
CAS No.: 1239483-38-5
M. Wt: 344.8
InChI Key: RRQGLHVCAKGAFU-UHFFFAOYSA-N
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Description

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic small molecule characterized by a central (E)-prop-2-enamide backbone linking a 4-chloro-2-methoxy-5-methylphenyl group to a 3,5-dimethyl-1H-pyrazole ring. The presence of the pyrazole moiety is significant, as this heterocyclic scaffold is a privileged structure in medicinal chemistry and is found in a wide array of biologically active compounds . Derivatives of pyrazole have been extensively investigated for their potential to modulate various protein kinases, which are key enzymes in cellular signaling pathways . As such, this compound is of high interest in basic biochemical and pharmacological research, particularly in the study of enzyme inhibition and signal transduction cascades. Furthermore, structurally related pyrazole compounds have been explored for their utility in other research areas, including as potential antagonists for neurological targets and other therapeutic applications . The specific substitution pattern on the phenyl and pyrazole rings in this molecule is designed to offer a unique pharmacophore profile for research purposes. This product is supplied as a high-purity material to ensure consistency and reliability in your experimental results. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-9-5-15(16(24-4)7-14(9)18)20-17(23)12(8-19)6-13-10(2)21-22-11(13)3/h5-7H,1-4H3,(H,20,23)(H,21,22)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQGLHVCAKGAFU-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=C(NN=C2C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C/C2=C(NN=C2C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure featuring multiple functional groups, is believed to interact with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

  • IUPAC Name : (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
  • Molecular Formula : C17H17ClN4O2
  • Molecular Weight : 344.8 g/mol

The compound's structure includes a cyano group, an amide linkage, and aromatic substituents, which are critical for its biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound may possess several pharmacological properties, including:

  • Anticancer Activity : The compound's structural features may allow it to inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
  • Interaction with Biological Targets : The unique arrangement of functional groups may facilitate interactions with specific proteins or enzymes involved in disease processes.

Anticancer Activity

A study evaluating similar pyrazole derivatives reported significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
  • Inhibition Values : The GI50 values were observed at concentrations of 3.79 µM for MCF7 and 12.50 µM for SF-268, indicating effective growth inhibition .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives has revealed that specific substitutions can enhance biological activity:

  • Compounds with a 4-chlorophenyl moiety exhibited higher binding affinity and potency against PPARγ receptors, which are crucial in metabolic regulation .
CompoundStructureIC50 (µM)Activity
Pyrazole AStructure A0.03PPARγ Partial Agonist
Pyrazole BStructure B0.067Aurora-A Kinase Inhibitor
Pyrazole CStructure C0.95Autophagy Inducer

The mechanism by which (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide exerts its effects may involve:

  • Inhibition of Key Enzymes : Targeting kinases involved in cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Gene Expression : Influencing the expression of genes associated with cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with pyrazole-carboxamide derivatives synthesized in , such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (compounds 3a–3p). Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (from ) Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound 4-Cl, 2-OCH₃, 5-CH₃ (phenyl); 3,5-(CH₃)₂ (pyrazole); (E)-enamide N/A* N/A* Cyano group at propenamide; (E)-configuration
3a Phenyl (both aryl groups) 133–135 68 Simple phenyl substituents; no halogens beyond Cl on pyrazole
3b 4-Cl-phenyl (aryl) 171–172 68 Increased mp due to Cl substituent polarity
3c p-Tolyl (aryl) 123–125 62 Methyl group enhances lipophilicity
3d 4-F-phenyl (aryl) 181–183 71 Fluorine’s electron-withdrawing effects
3e 4-Cl-phenyl (both aryl groups) 172–174 66 Dual Cl substituents; higher molecular weight

Key Observations:

Substituent Effects on Melting Points: Chlorine and fluorine substituents (e.g., 3b, 3d, 3e) correlate with higher melting points (171–183°C) due to increased polarity and intermolecular forces . The target compound’s 4-Cl and 2-OCH₃ groups may similarly elevate its melting point relative to non-halogenated analogs like 3a. Methyl groups (e.g., 3c) reduce melting points (123–125°C) by introducing steric hindrance, which may apply to the target’s 5-CH₃ and 3,5-(CH₃)₂ groups.

Synthetic Yields: Yields for analogs range from 62–71%, influenced by steric and electronic factors.

Structural Divergence: Enamide vs. Carboxamide: The target’s propenamide backbone with a cyano group differs from the carboxamide linkage in compounds. This may alter electronic properties (e.g., resonance stabilization) and bioavailability.

Table 2: Functional Group Impact on Properties

Functional Group Role in Target Compound Comparison to Analogs
4-Cl-phenyl Enhances polarity, binding affinity Similar to 3b, 3e; may improve target-receptor interactions
2-OCH₃ Electron-donating; modulates solubility Absent in compounds; unique to target
Cyano group Electron-withdrawing; stabilizes enamide Replaces carboxamide’s NH in , altering H-bonding potential
3,5-(CH₃)₂-pyrazole Increases lipophilicity More steric bulk than 3-methylpyrazole in

Research Implications and Limitations

  • Lumping Strategy Relevance: As noted in , compounds with similar structures (e.g., shared pyrazole cores) may be grouped for predictive modeling. The target compound could be lumped with derivatives to estimate reactivity or environmental behavior .
  • Data Gaps : Direct pharmacological or thermodynamic data for the target compound is absent in the provided evidence. Further studies are required to validate its bioactivity and synthetic scalability.

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